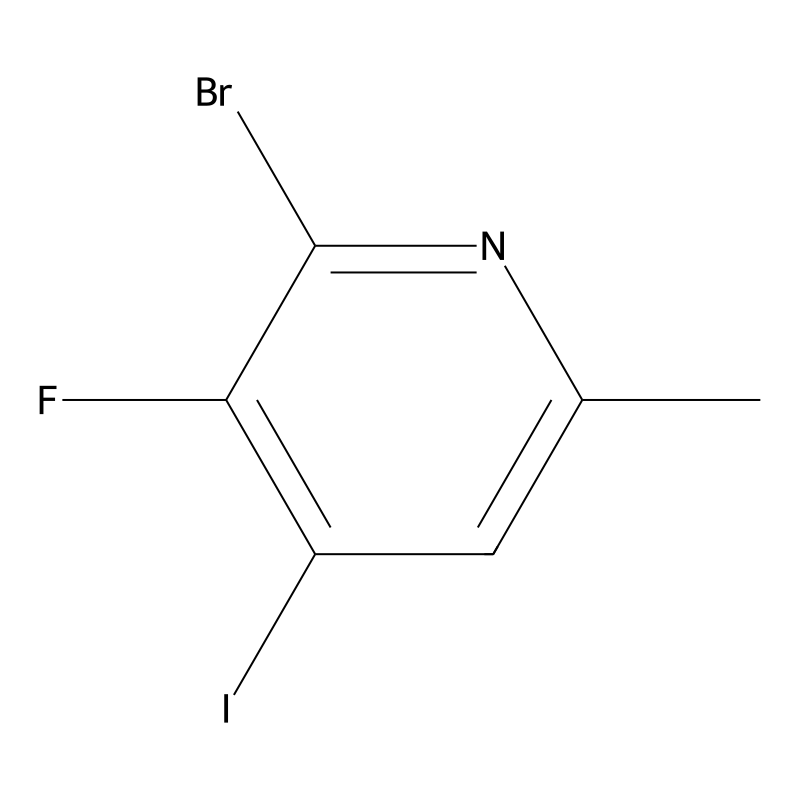

2-Bromo-3-fluoro-4-iodo-6-methylpyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-3-fluoro-4-iodo-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula . This compound features a pyridine ring with three distinct substituents: bromine at the 2-position, fluorine at the 3-position, and iodine at the 4-position, along with a methyl group at the 6-position. The presence of these halogen substituents significantly influences its chemical properties and reactivity, making it an interesting target for synthetic organic chemistry and biological research.

- Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by reacting with boronic acids, facilitating the synthesis of biaryl compounds.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives depending on the reagents and conditions used.

Research indicates that 2-Bromo-3-fluoro-4-iodo-6-methylpyridine exhibits potential biological activities. It has been investigated for its interactions with various biological molecules, which may include modulation of enzyme activity or receptor binding. The unique halogen substituents enhance its ability to form halogen bonds, potentially influencing its binding affinity and specificity towards target biomolecules.

The synthesis of 2-Bromo-3-fluoro-4-iodo-6-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:

- Halogenation: The introduction of bromine, fluorine, and iodine can be achieved through sequential halogenation reactions using reagents such as bromine or N-bromosuccinimide for bromination, followed by fluorination using fluorinating agents like diethylaminosulfur trifluoride (DAST), and finally iodination using iodine monochloride.

- Regioselectivity Control: Reaction conditions such as temperature and solvent choice (e.g., dichloromethane) are crucial to control regioselectivity and yield .

The compound has several applications in various fields:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Investigated for its potential role in drug discovery, particularly in designing novel pharmaceuticals with antimicrobial or anticancer properties.

- Material Science: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Interaction studies have shown that 2-Bromo-3-fluoro-4-iodo-6-methylpyridine can bind to specific enzymes or receptors, leading to alterations in their activity. The presence of halogens enhances its capacity to engage in halogen bonding, which is significant in drug design as it can improve binding specificity and affinity towards biological targets.

Several compounds share structural similarities with 2-Bromo-3-fluoro-4-iodo-6-methylpyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-fluoro-6-methylpyridine | Bromine at position 2, fluorine at position 5 | Lacks iodine substituent |

| 3-Bromo-6-fluoro-4-picoline | Bromine at position 3, fluorine at position 6 | Different positioning of halogens |

| 5-Bromo-3-fluoro-4-picoline | Bromine at position 5, fluorine at position 3 | Different reactivity profile due to positioning |

| 2-Fluoro-4-bromo-6-methylpyridine | Fluorine at position 2, bromine at position 4 | Lacks iodine substituent |

Uniqueness: The unique combination of bromine, fluorine, and iodine in specific positions enhances the reactivity and versatility of 2-Bromo-3-fluoro-4-iodo-6-methylpyridine compared to its mono-substituted analogs. This allows for a broader range of chemical transformations and potential applications in medicinal chemistry.